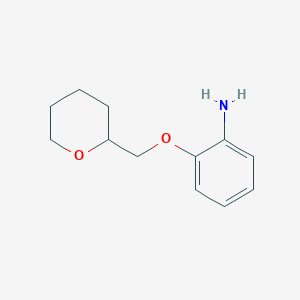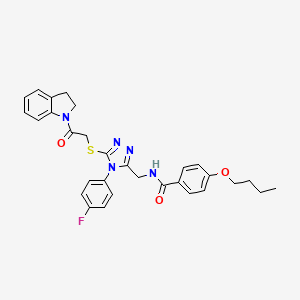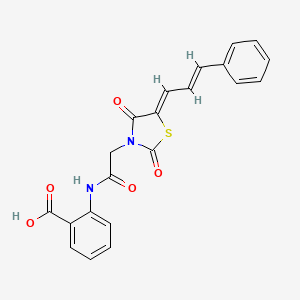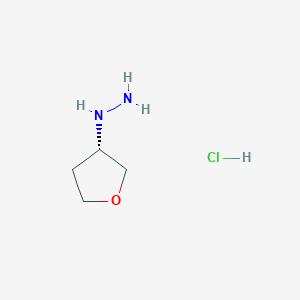
PROTAC SGK3 degrader-1
Overview
Description
This compound is based on the von Hippel-Lindau ligand and is composed of a PEG3-C4-OBn alkyl linker, an SGK3 degrader, and a VHL ligand . It has shown significant potential in inducing the degradation of SGK3, which plays a crucial role in various cellular processes, including cell growth and survival .
Mechanism of Action
Target of Action
PROTAC SGK3 Degrader-1 is a von Hippel-Lindau ligand-based SKG3 PROTAC . The primary targets of this compound are the protein of interest (POI) SGK3 (Serum/Glucocorticoid Regulated Kinase Family Member 3) and the E3 ubiquitin ligase .
Mode of Action
This compound operates through a unique mechanism of action. It is a heterobifunctional small molecule consisting of two ligands joined by a linker . One ligand recruits and binds the protein of interest (SGK3), while the other recruits and binds an E3 ubiquitin ligase . The simultaneous binding of the POI and ligase by this compound induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) .
Biochemical Pathways
The action of this compound affects the PI3K/Akt/mTORC1 signaling pathway . SGK3 plays a key role in mediating resistance of breast cancer cells to class 1 PI3K or Akt inhibitors, by substituting for the loss of Akt activity and restoring proliferative pathways such as mTORC1 signaling .
Pharmacokinetics
It is known that this compound induced 50% endogenous sgk3 degradation within 2 hours, and 80% sgk3 degradation was observed at 8 hours . This suggests that the compound has a relatively fast onset of action.
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of the SGK3 protein and the loss of phosphorylation of NDRG1, an SGK3 substrate .
Action Environment
It is known that the efficacy of protacs can be influenced by factors such as the cellular environment and the presence of other proteins
Biochemical Analysis
Biochemical Properties
PROTAC SGK3 degrader-1 functions by targeting SGK3 for degradation. It is a conjugate of the 308-R SGK inhibitor with the VH032 VHL binding ligand. This compound specifically interacts with SGK3, leading to its degradation without affecting closely related isoforms such as SGK1 and SGK2 . The interaction between this compound and SGK3 results in the loss of phosphorylation of NDRG1, an SGK3 substrate . Proteomic analysis has shown that SGK3 is the only cellular protein whose levels are significantly reduced following treatment with this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly breast cancer cells. It restores sensitivity of SGK3-dependent breast cancer cell lines, such as ZR-75-1 and CAMA-1, to Akt and PI3K inhibitors . This compound suppresses the proliferation of these cancer cell lines more effectively than conventional SGK isoform inhibitors . Additionally, this compound influences cell signaling pathways by inhibiting mTORC1 signaling and reducing the phosphorylation of downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to SGK3 and the subsequent recruitment of the VHL E3 ligase complex. This interaction leads to the ubiquitination and proteasomal degradation of SGK3 . By degrading SGK3, this compound effectively inhibits its kinase activity and disrupts the signaling pathways that contribute to cancer cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce significant degradation of SGK3 within a short period. At a concentration of 0.3 μM, it induces 50% degradation of endogenous SGK3 within 2 hours, with maximal 80% degradation observed within 8 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses (0.1–0.3 μM) have been shown to restore sensitivity of SGK3-dependent breast cancer cells to Akt and PI3K inhibitors . The threshold and toxic effects at higher doses are still being studied. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to SGK3 signaling. By degrading SGK3, it affects the phosphorylation of downstream targets such as NDRG1 . The compound’s interaction with the VHL E3 ligase complex also plays a role in its metabolic activity .
Transport and Distribution
Within cells, this compound is transported and distributed to endosomes where SGK3 is activated . The compound’s interaction with the VHL E3 ligase complex facilitates its localization to these cellular compartments, ensuring effective degradation of SGK3 .
Subcellular Localization
This compound is primarily localized to endosomes, where it exerts its activity by targeting SGK3 for degradation . The compound’s design includes targeting signals that direct it to these specific compartments, enhancing its efficacy in degrading SGK3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SGK3 degrader-1 involves the conjugation of an SGK3 inhibitor with a von Hippel-Lindau ligand via a PEG3-C4-OBn alkyl linker . The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. the general approach involves standard organic synthesis techniques, including coupling reactions and purification steps to achieve the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure consistency and purity. The production process likely involves large-scale synthesis followed by purification and quality assurance testing .
Chemical Reactions Analysis
Types of Reactions
PROTAC SGK3 degrader-1 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system . It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
The compound is used in combination with other reagents such as GDC0941, a PI3K inhibitor, to study its effects on cell growth and protein degradation . The typical conditions involve incubation at specific concentrations and time points to observe the degradation of SGK3 and its downstream effects .
Major Products Formed
The major product formed from the reaction of this compound is the degraded SGK3 protein, which is ubiquitinated and subsequently degraded by the proteasome .
Scientific Research Applications
PROTAC SGK3 degrader-1 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
SGK1-IN-4: A selective inhibitor of SGK1 used in studies related to osteoarthritis.
AT13148: An inhibitor targeting multiple AGC kinases, including SGK1, used in cancer research.
CKI-7: An inhibitor of casein kinase 1 that also affects SGK.
Uniqueness
PROTAC SGK3 degrader-1 is unique in its ability to selectively degrade SGK3 without affecting closely related isoforms such as SGK1 and SGK2 . This selectivity is achieved through the specific design of the PROTAC molecule, which targets SGK3 for ubiquitination and degradation . This makes it a valuable tool for studying SGK3-specific pathways and developing targeted therapies.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[6-[(2R)-2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H73FN10O11S2/c1-37-10-19-46(58)48(28-37)81(73,74)66-42-17-15-41(16-18-42)52-63-53-45(31-61-65-53)55(64-52)79-34-44-33-67(21-23-78-44)20-8-6-7-9-22-75-24-25-76-26-27-77-35-49(70)62-51(57(3,4)5)56(72)68-32-43(69)29-47(68)54(71)59-30-39-11-13-40(14-12-39)50-38(2)60-36-80-50/h10-19,28,31,36,43-44,47,51,66,69H,6-9,20-27,29-30,32-35H2,1-5H3,(H,59,71)(H,62,70)(H,61,63,64,65)/t43-,44-,47+,51-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFQFPZKDYMMMJ-RIAKQDHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CN(CCO5)CCCCCCOCCOCCOCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OC[C@H]5CN(CCO5)CCCCCCOCCOCCOCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H73FN10O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1157.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2619602.png)

![Methyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2619607.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2619608.png)



![4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2619616.png)
![4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2619617.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2619620.png)

